

Application Notes and Protocols: Ansofaxine in Phase 2 Clinical Trials

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Compound of Interest

Compound Name: Ansofaxine

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These application notes provide a detailed overview of the phase 2 clinical trial data for **Ansofaxine**, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) for the treatment of major depressive disorder (MDD). The information is compiled from a multicenter, randomized, double-blind, placebo-controlled, dose-finding study.

Quantitative Data Summary

The following tables summarize the key quantitative data from the phase 2 clinical trial of **Ansofaxine** extended-release (ER) tablets.

Table 1: Patient Demographics and Dosing Cohorts[1][2][3]

Parameter	40 mg/day Ansofaxine	80 mg/day Ansofaxine	120 mg/day Ansofaxine	160 mg/day Ansofaxine	Placebo	Total
Number of Patients (n)	52	52	51	51	49	255

Table 2: Primary Efficacy Outcome[1][2][3]

The primary efficacy outcome was the change in the total score on the 17-item Hamilton Depression Rating Scale (HAMD-17) from baseline to week 6.

Dosage Group	Mean Change in HAMD-17 Total Score from Baseline to Week 6
Ansofaxine (All Doses)	-12.46
Placebo	-9.71
Statistical Significance (p-value)	0.0447

Table 3: Safety and Tolerability - Treatment-Related Adverse Events (TRAEs)[1][2][3]

Dosage Group	Incidence of TRAEs (%)	Number of Patients with TRAEs
40 mg/day Ansofaxine	51.92%	27
80 mg/day Ansofaxine	65.38%	34
120 mg/day Ansofaxine	56.86%	29
160 mg/day Ansofaxine	62.75%	32
Placebo	38.78%	19

Experimental Protocols

This section details the methodology for the phase 2 clinical trial of **Ansofaxine**.

2.1. Study Design

A multicenter, randomized, double-blind, placebo-controlled, dose-finding, phase 2 clinical trial was conducted in China.[1][2][4] The study aimed to assess the efficacy, safety, and appropriate dosage of **Ansofaxine** for the treatment of MDD.[1][2][4]

2.2. Participant Eligibility

- Inclusion Criteria: Eligible patients were between 18 and 65 years of age with a diagnosis of MDD.[1][2]
- Exclusion Criteria: Individuals who were resistant to venlafaxine, had a significant risk of suicide, exhibited a significant placebo response during the washout period, had other psychiatric diagnoses, or unstable physical diseases were excluded.[4]

2.3. Randomization and Treatment

- A total of 260 patients were recruited and 255 received the study drug.[1][2][3]
- Patients were randomly assigned to receive one of four fixed-doses of **Ansofaxine** ER tablets (40, 80, 120, or 160 mg/day) or a placebo for a duration of 6 weeks.[1][2][4]

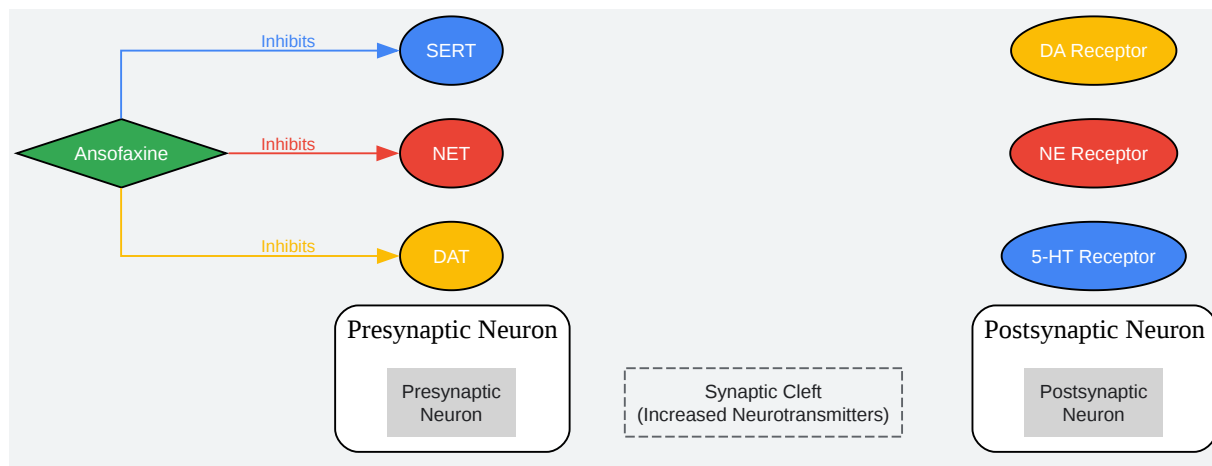
2.4. Efficacy and Safety Assessments

- Primary Efficacy Endpoint: The primary outcome measure was the change in the total score of the 17-item Hamilton Depression Rating Scale (HAMD-17) from the beginning of the study (baseline) to the end of the 6-week treatment period.[1][2][4]
- Safety Assessments: Safety and tolerability were monitored throughout the trial, with all adverse events being recorded.

Visualized Signaling Pathway and Experimental Workflow

3.1. Ansofaxine's Mechanism of Action: Triple Reuptake Inhibition

Ansofaxine hydrochloride is a triple reuptake inhibitor, meaning it blocks the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5][6] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.[6] The IC₅₀ values for the inhibition of serotonin, norepinephrine, and dopamine reuptake are 723 nM, 763 nM, and 491 nM, respectively.[5]

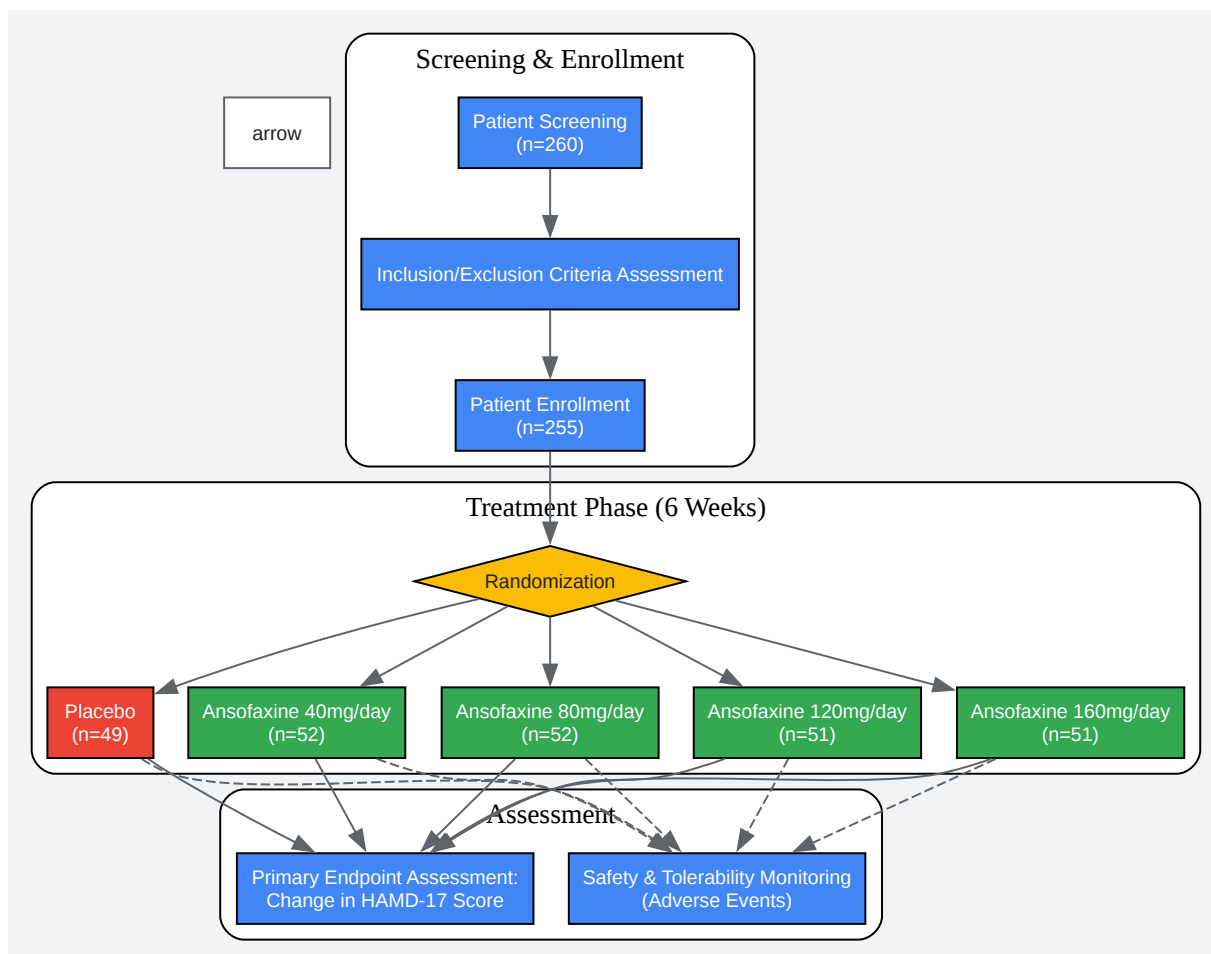


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Ansofaxine's triple reuptake inhibition mechanism.

3.2. Phase 2 Clinical Trial Workflow

The following diagram illustrates the workflow of the **Ansofaxine** phase 2 clinical trial.



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Workflow of the **Ansofaxine** Phase 2 Clinical Trial.

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